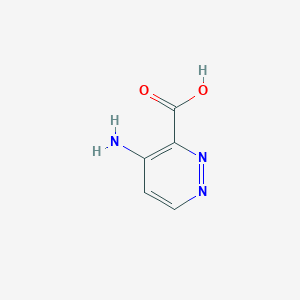

4-Aminopyridazine-3-carboxylic acid

Description

Historical Context and Significance of Pyridazine (B1198779) Heterocycles in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" in drug development due to its wide range of biological activities. nih.gov Historically, the introduction of heterocyclic rings like pyridazine into medicinal chemistry has been driven by the search for novel therapeutic agents with improved efficacy and pharmacokinetic profiles. Pyridazine derivatives have been investigated for a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular effects. rjptonline.orgnih.gov

The presence of the two adjacent nitrogen atoms imparts unique physicochemical properties to the pyridazine ring, such as a high dipole moment and the capacity for dual hydrogen bonding, which can be crucial for drug-target interactions. jpsbr.org This has led to the development of a number of successful drugs. The pyridazine structure is found in several marketed therapeutic agents, underscoring its importance in pharmaceutical research. nih.gov

The versatility of the pyridazine ring allows for easy functionalization at various positions, making it an attractive starting point for the synthesis of diverse compound libraries. rjptonline.orgproquest.com This has enabled medicinal chemists to explore a wide chemical space and to develop compounds with highly specific biological activities. The ongoing research into pyridazine-based compounds continues to yield new insights into their therapeutic potential, with a significant number of derivatives being evaluated for their anticancer properties in recent years. nih.gov

Overview of Current Research Landscape for 4-Aminopyridazine-3-carboxylic Acid

While direct research on this compound is not extensively documented in publicly available literature, the research landscape for its isomers and related aminopyridazine carboxylic acids provides a strong indication of its potential applications. These compounds are primarily utilized as versatile building blocks in the synthesis of more complex molecules with desired biological activities.

For instance, the isomer 3-Amino-4-pyridazinecarboxylic acid is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its structure allows for the creation of derivatives with enhanced biological activity, making it a focus in drug development research, particularly for neurological disorders. chemimpex.com Similarly, other aminopyridine carboxylic acids are used as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders and in the development of agrochemicals such as herbicides and fungicides. chemimpex.com

The research on related structures suggests that this compound would be of significant interest for:

Pharmaceutical Synthesis: Serving as a scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The amino and carboxylic acid groups provide convenient handles for further chemical modifications.

Biochemical Research: Use in studies related to enzyme inhibition and the exploration of metabolic pathways. chemimpex.com

Combinatorial Chemistry: Inclusion in compound libraries for high-throughput screening to identify new bioactive molecules.

The synthesis of aminopyridazines can be achieved through various routes, including the amination of chloropyridazines. chemicalbook.com The development of efficient synthetic methods for this compound would be a crucial step in enabling its broader investigation and application.

Interdisciplinary Relevance of Aminopyridazine Carboxylic Acids

The utility of aminopyridazine carboxylic acids extends beyond medicinal chemistry into other scientific disciplines, highlighting their interdisciplinary relevance.

In agricultural chemistry , pyridine (B92270) carboxylic acid derivatives are known to act as herbicides. vt.edu They can mimic plant growth hormones, leading to abnormal growth and eventual death of the target weeds. vt.edu The structural features of aminopyridazine carboxylic acids make them potential candidates for the development of new, selective herbicides. The isomer 3-Amino-4-pyridazinecarboxylic acid is noted for its use in the formulation of agrochemicals, contributing to the development of effective herbicides and fungicides. chemimpex.com

In materials science , the ability of aminopyridazine carboxylic acids to act as ligands in coordination chemistry opens up possibilities for the creation of novel materials. chemimpex.com The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. These materials can have interesting properties, such as porosity, luminescence, and catalytic activity, making them suitable for applications in gas storage, sensing, and catalysis.

Furthermore, these compounds are utilized in analytical chemistry for the detection and quantification of other substances, aiding in quality control and regulatory compliance. chemimpex.com The unique chemical properties of these molecules can be exploited to develop sensitive and selective analytical methods.

Data Tables

Table 1: Examples of Marketed Drugs Containing a Pyridazine or Related Heterocyclic Scaffold

| Drug Name | Therapeutic Class | Heterocyclic Scaffold |

| Pimobendan | Cardiotonic | Pyridazine |

| Levosimendan | Cardiotonic | Pyridazine |

| Emorfazone | Analgesic and Anti-inflammatory | Pyridazine |

| Azelastine | Antihistamine | Phthalazine |

| Zopolrestat | Aldose reductase inhibitor | Phthalazine |

This table presents a selection of drugs where the pyridazine or a closely related diazine scaffold is a key structural feature. nih.govjpsbr.org

Table 2: Physicochemical Properties of Isomeric Aminopyridine Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Aminopyridine-4-carboxylic acid | C6H6N2O2 | 138.12 | 305-310 |

| 4-Aminopyridine-2-carboxylic acid | C6H6N2O2 | 138.12 | Not available |

| 3-Amino-4-pyridazinecarboxylic acid | C5H5N3O2 | 139.11 | Not available |

This table provides a comparison of the basic physicochemical properties of some aminopyridine and aminopyridazine carboxylic acids that are structurally related to the title compound. chemimpex.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-aminopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLFGIFKHIUQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423312 | |

| Record name | 4-aminopyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20865-29-6 | |

| Record name | 4-Amino-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20865-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-aminopyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminopyridazine 3 Carboxylic Acid and Its Analogs

Foundational Strategies for Pyridazine (B1198779) Core Construction

The formation of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of synthesizing pyridazine-based compounds. pharmaffiliates.com A variety of methods have been developed, with cyclocondensation reactions being among the most fundamental and widely employed.

The classical and most direct method for constructing the pyridazine ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound and a hydrazine derivative. This approach involves the reaction of hydrazine or its substituted analogs with substrates like 1,4-diketones, γ-keto acids, or the diesters of 1,4-dicarboxylic acids.

The reaction with a 1,4-diketone and hydrazine hydrate, for instance, typically proceeds through the formation of a dihydropyridazine intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring. This strategy offers a versatile entry point to a wide array of substituted pyridazines, depending on the nature of the substituents on the starting dicarbonyl compound.

| Reactant 1 | Reactant 2 | Intermediate | Product | Description |

| 1,4-Dicarbonyl Compound | Hydrazine Hydrate | Dihydropyridazine | Substituted Pyridazine | A foundational method where the dicarbonyl compound reacts with hydrazine, followed by an oxidation step to form the aromatic pyridazine core. |

| γ-Keto Acid | Hydrazine Hydrate | Dihydropyridazinone | Pyridazinone | Reaction with a γ-keto acid leads to the formation of pyridazinones, which are important structural motifs in medicinal chemistry. |

| α,β-Unsaturated Carbonyls | Diazoalkanes | Pyrazoline | 1,4-Dihydropyridazine | A [3+3] cycloaddition approach where the reaction proceeds through a pyrazoline intermediate that rearranges to form the pyridazine system. |

Targeted Synthesis of 4-Aminopyridazine-3-carboxylic Acid

While general methods for pyridazine synthesis are well-documented, specific, high-yield synthetic routes for this compound are not extensively detailed in publicly accessible literature. The synthesis of specific isomers, such as 3-Amino-4-pyridazinecarboxylic acid, is more commonly described. chemimpex.com

However, a plausible strategy for the targeted synthesis of this compound can be extrapolated from established pyridazine chemistry. A likely approach involves the use of a pre-functionalized pyridazine precursor. For example, a synthetic pathway could begin with a pyridazine-3-carboxylic acid derivative that bears a suitable leaving group, such as a chlorine atom, at the 4-position. Nucleophilic aromatic substitution of the chlorine atom with an amino group (or a protected equivalent), followed by deprotection if necessary, would yield the target compound.

Another potential route involves starting with 3,4,5-trichloropyridazine. Regioselective nucleophilic substitution reactions could be employed to first introduce an amino group at the 4-position, followed by functionalization at the 3-position to introduce the carboxylic acid group, possibly through methods like metal-catalyzed carbonylation of a C-Cl bond.

Derivatization and Functionalization Reactions of this compound

This compound possesses two primary reactive sites: the amino group and the carboxylic acid group. These functional groups serve as handles for a wide range of derivatization reactions, allowing for the synthesis of diverse analogs.

The chemical reactivity of the amino and carboxylic acid moieties allows for the introduction of a vast array of substituents, enabling the fine-tuning of the molecule's physicochemical properties.

Reactions at the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives using standard organic synthesis techniques. libretexts.org Esterification can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification). Amide bond formation is another key transformation, readily accomplished by activating the carboxylic acid with coupling agents like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), followed by reaction with a primary or secondary amine. libretexts.orgnih.gov The acid can also be converted to an acid chloride using reagents such as thionyl chloride (SOCl₂), creating a highly reactive intermediate for further modifications. libretexts.orgyoutube.com

Reactions at the Amino Group: The nucleophilic amino group can undergo acylation with acid chlorides or anhydrides to form amides. It can also participate in reductive amination reactions with aldehydes or ketones to yield substituted amines. Furthermore, the amino group can be involved in coupling reactions to form ureas or sulfonamides.

The dual functionality of this compound makes it an excellent starting point for creating novel and more complex heterocyclic systems. For instance, intramolecular cyclization reactions between the amino and carboxylic acid groups (or their derivatives) can lead to the formation of fused bicyclic ring systems, such as pyridopyridazinones. Reductive cyclization of related pyridazine carboxylate esters is a known method for creating such fused structures. mdpi.com

The following table summarizes potential derivatization reactions:

| Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent (e.g., CDI, DCC) | Amide |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Amino Group | Acid Chloride / Anhydride | Amide |

| Amino Group | Sulfonyl Chloride | Sulfonamide |

Strategic Utility of this compound as a Synthetic Intermediate

Aminopyridine and aminopyridazine carboxylic acids are recognized as valuable building blocks in medicinal and agricultural chemistry. chemimpex.comchemimpex.com These scaffolds provide a rigid heterocyclic core decorated with functional groups that can be readily modified to interact with biological targets.

This compound serves as a versatile synthetic intermediate for the construction of more elaborate molecules. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group) on a π-deficient pyridazine ring makes it an attractive scaffold for drug design.

Its utility is demonstrated by its incorporation into complex molecular structures designed for biological activity. For example, the core structure of 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyridazine-3-carboxylic acid, a compound of interest in pharmaceutical research, is built upon a 4-amino-pyridazine-3-carboxylic acid framework. pharmaffiliates.com This illustrates how the amino and carboxylic acid groups can be differentially functionalized to build molecules with potential therapeutic applications. The strategic placement of the functional groups allows for the generation of libraries of compounds for screening against various biological targets.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Aminopyridazine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-Aminopyridazine-3-carboxylic acid by mapping the chemical environments of its proton and carbon nuclei.

Proton (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The pyridazine (B1198779) ring contains two protons in different chemical environments, which would appear as two separate signals, likely doublets due to coupling with each other. The protons of the amino (-NH₂) group typically appear as a broad singlet, and the acidic proton of the carboxylic acid (-COOH) group is characteristically found far downfield, also as a broad singlet. jove.comlibretexts.orglibretexts.org The positions of the NH₂ and COOH signals can be influenced by solvent, concentration, and temperature, and these protons are exchangeable with deuterium (B1214612) oxide (D₂O). libretexts.orglibretexts.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Ring CH (H-5) | 7.0 - 8.0 | Doublet (d) |

| Ring CH (H-6) | 8.0 - 9.0 | Doublet (d) |

| Amino (-NH₂) | 5.0 - 7.0 | Broad Singlet (br s) |

Carbon-¹³ (¹³C-NMR) Spectroscopy: A proton-decoupled ¹³C-NMR spectrum of this compound would display five distinct signals, one for each unique carbon atom. The carbon of the carboxylic acid group is the most deshielded and appears significantly downfield. researchgate.netprinceton.edustackexchange.com The four carbons of the aminopyridazine ring would resonate in the aromatic region, with their precise shifts influenced by the electronic effects of the nitrogen atoms and the amino and carboxyl substituents. libretexts.orgoregonstate.edu The carbon atom attached to the amino group (C-4) and the carbon attached to the carboxyl group (C-3) would have distinct shifts from the other two ring carbons (C-5 and C-6).

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 180 |

| Ring C-4 (-C-NH₂) | 150 - 160 |

| Ring C-3 (-C-COOH) | 140 - 150 |

| Ring C-6 | 130 - 140 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the absence of specific experimental data, the solid-state structure of this compound can be predicted to be dominated by extensive hydrogen bonding. The molecule itself is expected to be largely planar due to the aromatic nature of the pyridazine ring.

The most significant interactions governing the crystal packing would be intermolecular hydrogen bonds. uci.edu The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form a robust, dimeric hydrogen-bonded pair (a homosynthon) with a neighboring molecule. nih.govpsu.edu Furthermore, the amino group provides N-H donors, while the pyridazine ring nitrogens and the carbonyl oxygen act as hydrogen bond acceptors. This would lead to the formation of complex hydrogen-bonded networks, potentially creating sheets or a three-dimensional supramolecular architecture. nih.govscirp.org A commonly observed motif in related amino-heterocycle and carboxylic acid co-crystals is the R²₂(8) heterosynthon, where the carboxylic acid group forms a cyclic hydrogen-bonded dimer with the amino group and an adjacent ring nitrogen. nih.govresearchgate.net

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information on the molecule's mass, confirming its elemental composition, and offers insight into its structure through analysis of its fragmentation patterns under ionization. For this compound (C₅H₅N₃O₂), the exact molecular weight is 139.0382 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 139. Given the presence of an odd number of nitrogen atoms (3), this peak would conform to the nitrogen rule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) to give a fragment at [M-17]⁺, and the loss of the entire carboxyl group (-COOH) to yield a fragment at [M-45]⁺. libretexts.org The fragmentation of the pyridazine ring itself could also occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 139 | [M]⁺ (Molecular Ion) |

| 122 | [M - OH]⁺ |

| 121 | [M - H₂O]⁺ |

| 111 | [M - CO]⁺ or [M - N₂]⁺ |

| 94 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands.

The carboxylic acid O-H bond would produce a very broad and strong absorption band in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.com The N-H stretching vibrations of the primary amine would appear as one or two sharper bands between 3500 and 3300 cm⁻¹. tsijournals.comresearchgate.net The carbonyl (C=O) stretch of the carboxylic acid is expected to be a very strong, sharp peak around 1710-1680 cm⁻¹. jst.go.jpmdpi.com Other significant bands include the N-H scissoring (bending) vibration near 1650-1600 cm⁻¹, C=N and C=C stretching vibrations from the pyridazine ring in the 1600-1450 cm⁻¹ region, and the C-O stretching of the carboxylic acid between 1320 and 1210 cm⁻¹. orgchemboulder.comjst.go.jpmdpi.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Amino (-NH₂) |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1650 - 1600 | N-H Bend (Scissoring) | Amino (-NH₂) |

| 1600 - 1450 | C=N and C=C Ring Stretch | Pyridazine Ring |

Biological Activities and Molecular Mechanisms of Aminopyridazine Carboxylic Acids

Comprehensive Biological Activity Spectrum

The pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key pharmacophore in numerous biologically active compounds. The addition of amino and carboxylic acid functional groups can further enhance their interaction with biological targets, leading to a wide spectrum of activities.

Anticancer and Antitumor Activities of Pyridazine Derivatives

Furthermore, amino acid conjugates of aminopyridine derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing promising inhibitory activity against cancer cell lines. acs.org The conjugation of amino acids can enhance properties such as solubility, cell permeability, and selectivity, potentially leading to more effective and less toxic anticancer agents. acs.org The structural similarities between these compounds and 4-aminopyridazine-3-carboxylic acid suggest that it could also serve as a basis for the development of novel antitumor agents.

Antimicrobial and Anti-Biofilm Efficacy

The emergence of antimicrobial resistance is a major global health concern, driving the search for new and effective antimicrobial agents. Pyridazine derivatives have been identified as a promising class of compounds with a broad range of biological actions, including antibacterial and antifungal activities. mdpi.com

Although specific data on the antimicrobial efficacy of this compound is scarce, studies on related compounds provide some insights. For example, various quinoline-3-carboxylic acid and pyrimidoquinoline derivatives have been synthesized and shown to possess in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Similarly, the synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid has yielded compounds with antimicrobial activity, particularly against Pseudomonas aeruginosa. uran.ua

The antimicrobial mechanism of such heterocyclic compounds can involve various targets, including the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes. nih.gov The presence of both an amino group and a carboxylic acid moiety in this compound could facilitate interactions with bacterial targets, making it a candidate for further antimicrobial investigation.

Anti-inflammatory and Analgesic Properties

The pyridazinone core is recognized as a significant structure in the development of anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The functionalization of the pyridazine ring allows for the modulation of its anti-inflammatory properties.

Research on heteroaryl carboxylic acid derivatives, including those with a pyridazine scaffold, has led to the identification of compounds with potent analgesic and anti-inflammatory activities. nih.gov Some of these compounds have been shown to inhibit inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the enzyme cyclooxygenase-2 (COX-2). nih.gov The structural features of this compound, particularly the carboxylic acid group which is common in many NSAIDs, suggest its potential to exhibit anti-inflammatory effects.

Cardiovascular and Central Nervous System Modulatory Effects

The aminopyridine scaffold is known to have significant effects on the cardiovascular and central nervous systems. 4-aminopyridine (B3432731), for example, is a potassium channel blocker that has been studied for its effects on the cardiovascular system. It can cause a transient decrease in arterial pressure followed by a prolonged increase, and can also lead to cardiac arrhythmias. nih.gov These effects are attributed to the facilitation of neurotransmitter release in the sympathetic and parasympathetic nervous systems. nih.gov

In terms of the central nervous system, 4-aminopyridine acts as a stimulant and can enhance neuronal transmission. nih.gov While these effects are documented for the parent aminopyridine, the addition of a carboxylic acid group to form this compound would significantly alter its physicochemical properties and, consequently, its biological activity. Further research is needed to determine the specific cardiovascular and CNS effects of this particular compound.

Enzyme Inhibitory Potency

The ability of a molecule to inhibit specific enzymes is a key mechanism for its therapeutic action. The carboxylic acid group is a common feature in many enzyme inhibitors, as it can participate in crucial binding interactions within the active site of an enzyme.

Derivatives of pyridazine have been investigated as inhibitors of various enzymes. For instance, certain pyridazinone derivatives have been identified as multi-target anti-inflammatory agents, inhibiting carbonic anhydrase, COX-2, and 5-lipoxygenase (5-LOX) enzymes. nih.gov Additionally, carboxylic acid isosteres have been explored for the inhibition of enzymes like human SIRT5 lysine (B10760008) deacylase, highlighting the importance of the acidic moiety for potent inhibition. epfl.ch Given that this compound possesses a carboxylic acid group, it is plausible that it or its derivatives could be designed to target and inhibit specific enzymes involved in various disease processes.

Mechanistic Studies at the Molecular and Cellular Level

Detailed mechanistic studies specifically for this compound are not currently available in the scientific literature. However, based on the activities of related compounds, several potential mechanisms can be proposed.

For any anticancer activity , potential mechanisms could include the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation, or the induction of apoptosis (programmed cell death) in tumor cells. The planarity of the pyridazine ring and the potential for hydrogen bonding from the amino and carboxylic acid groups could facilitate binding to the ATP-binding site of kinases or other protein targets.

In the context of antimicrobial action , the compound could interfere with bacterial cell wall synthesis, inhibit essential enzymes like DNA gyrase or dihydrofolate reductase, or disrupt the bacterial membrane. The specific mechanism would depend on the bacterial species and the physicochemical properties of the compound.

The anti-inflammatory effects of pyridazine derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. mdpi.com The carboxylic acid moiety is a critical feature for the activity of many COX inhibitors. Other potential anti-inflammatory mechanisms could involve the modulation of pro-inflammatory cytokine production.

The cardiovascular and CNS effects of aminopyridine derivatives are primarily linked to their ability to block voltage-gated potassium channels. nih.gov This blockage leads to prolonged action potentials and increased neurotransmitter release at synapses.

Finally, the enzyme inhibitory activity would be highly specific to the target enzyme. The carboxylic acid group could act as a key pharmacophore, forming ionic or hydrogen bonds with amino acid residues in the enzyme's active site, leading to competitive or non-competitive inhibition.

Investigation of Specific Molecular Targets and Pathways

While specific molecular targets for this compound have not been explicitly identified in published research, studies on analogous compounds suggest potential areas of interest. For instance, derivatives of the closely related pyridazinone scaffold have been identified as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). nih.govmdpi.comnih.gov FABP4 is a key regulator of fatty acid uptake and trafficking and has been implicated in metabolic diseases and cancer. The general structure of aminopyridazine carboxylic acids suggests they could potentially interact with a range of biological targets.

Receptor Affinity and Ligand-Receptor Interaction Dynamics

Currently, there is no available data on the receptor affinity and ligand-receptor interaction dynamics of this compound. To understand these properties, future research would need to involve binding assays with a panel of relevant biological receptors. Computational docking studies could also provide valuable insights into the potential binding modes and affinities of this compound with various protein targets.

Enzyme Active Site Binding and Inhibition Kinetics

The inhibitory potential of this compound against specific enzymes has not been documented. However, the broader class of pyridazine derivatives has shown promise as enzyme inhibitors. For example, certain pyridazinobenzylpiperidine derivatives have been evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. researchgate.net One study on pyridazine-based inhibitors of amyloid formation revealed that these compounds could stabilize the monomeric state of proteins, thereby preventing aggregation. acs.org Furthermore, aminopyrazine derivatives, which share a similar heterocyclic core, have been designed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in inflammatory pathways. nih.gov

A study on pyridazin-3(2H)-one derivatives as FABP4 inhibitors provided IC50 values for several compounds, indicating their potency.

| Compound | IC50 (µM) for FABP4 Inhibition |

| Derivative 1 | 2.97 |

| Derivative 2 | 23.18 |

| Arachidonic acid (control) | 3.42 ± 0.54 |

| Data sourced from a study on Pyridazin-3(2H)-one derivatives as FABP4 inhibitors. mdpi.com |

Cytotoxicity Profiles and Selectivity Assessments in Cell Lines

The cytotoxic effects of this compound have not been reported. However, studies on various pyridazine derivatives have demonstrated a range of cytotoxic activities against different cancer cell lines. For example, a study on 1-methoxyphenylpyridazine-6-ones showed cytotoxic activity against KB and HeLa cell lines. nih.gov Another study on newly synthesized pyridazine derivatives reported their cytotoxic evaluation against breast (MCF-7), liver (HEPG2), and colon (HCT) cancer cell lines. asianpubs.orgscholarsresearchlibrary.com Similarly, new pyrrolo[1,2-b]pyridazines were evaluated for their cytotoxic effects on colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) adenocarcinoma cell lines. nih.gov These studies highlight the potential for pyridazine-based compounds to exhibit anticancer properties, suggesting that this compound warrants investigation in this area.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Modifications on Biological Potency

While specific SAR studies for this compound are not available, research on related pyridazine and aminopyridine derivatives provides valuable insights into how structural modifications can influence biological activity.

A review on the antiproliferative activity of pyridine (B92270) derivatives highlighted that the presence and position of substituents such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their activity against various cancer cell lines. mdpi.com Conversely, the introduction of bulky groups or halogen atoms was found to decrease antiproliferative activity in some cases. mdpi.com

In a study of pyridazine-based amyloid inhibitors, the type and position of substituents on the flanking aromatic rings were found to be important for their inhibitory activity. acs.org For instance, a fluorinated derivative showed more effective kinetic inhibition of fibril nucleation. acs.org

Research on aminopyrazine derivatives as MK-2 inhibitors demonstrated that modifications to the non-thiourea-containing aminopyrazine scaffold led to compounds with low micromolar to sub-micromolar IC50 values. nih.gov

These findings underscore the importance of systematic structural modifications to optimize the biological potency of heterocyclic compounds. Future SAR studies on this compound would likely involve the synthesis and biological evaluation of a library of derivatives with diverse substituents on the pyridazine ring and modifications to the carboxylic acid and amino groups.

Elucidation of Pharmacophoric Requirements for Specific Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary to elicit a specific biological response. For aminopyridazine carboxylic acid derivatives and related nitrogen-containing heterocyclic compounds, identifying these pharmacophoric features is a key step in drug design.

Detailed studies on analogous structures, such as 4-aminoquinolines, have provided insights into the features crucial for activity. For instance, in certain antimalarial 4-aminoquinoline (B48711) derivatives, the 4-amino group and a halogen (like chlorine at position 7) are considered critical for the compound's ability to inhibit hemozoin formation, a key process in the malaria parasite's life cycle. nih.gov The nitrogen atom within the quinoline (B57606) ring and the amino group are essential as they can become protonated, helping the drug accumulate within the acidic food vacuole of the parasite. nih.gov

By analogy, for this compound, the key pharmacophoric elements are hypothesized to be:

The amino group (at position 4): This group can act as a crucial hydrogen bond donor, interacting with specific amino acid residues in a biological target like an enzyme or receptor.

The pyridazine ring: The aromatic nature of the ring allows for π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors. The relative position of these nitrogens is critical for defining the geometry of interaction with a target protein.

The carboxylic acid group (at position 3): This functional group is a strong hydrogen bond donor and acceptor and can exist as a carboxylate anion under physiological conditions. This negative charge can form strong ionic interactions or salt bridges with positively charged residues like lysine or arginine in a protein's active site.

A hypothetical pharmacophore model for a derivative of this compound might involve a specific spatial arrangement of a hydrogen bond donor (the amino group), a hydrogen bond acceptor (a ring nitrogen or the carbonyl oxygen of the acid), and an aromatic/hydrophobic region (the pyridazine ring).

Table 1: Key Pharmacophoric Features of Aminopyridazine-based Compounds

| Feature | Potential Role in Biological Activity | Example Interaction |

| Amino Group | Hydrogen Bond Donor | Interaction with Aspartate or Glutamate (B1630785) residues |

| Carboxylic Acid | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Interaction with Lysine or Arginine residues |

| Pyridazine Nitrogens | Hydrogen Bond Acceptor | Interaction with Serine or Threonine residues |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Interaction with Phenylalanine or Tyrosine residues |

Correlation of Physicochemical Parameters with Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the physicochemical properties of a series of compounds with their biological activity. These studies are instrumental in refining lead compounds by predicting the activity of new derivatives before synthesis.

For classes of compounds like aminopyridazine carboxylic acids, several physicochemical parameters are critical in determining their biological response.

Key Physicochemical Parameters:

Electronic Properties: The distribution of charge in the molecule, governed by the electron-donating amino group and the electron-withdrawing carboxylic acid and pyridazine nitrogens, is fundamental. These properties influence the strength of polar and ionic interactions with a biological target.

Steric Properties: The size and shape of the molecule and its substituents determine how well it fits into a binding site. In 3D-QSAR studies on related aminopyridine carboxamides, steric fields are mapped to identify regions where bulky substituents would either enhance or diminish activity. nih.gov

Hydrophobicity (Lipophilicity): This parameter, often expressed as logP, influences the compound's ability to cross cell membranes and can dictate hydrophobic interactions within a protein's active site.

A 3D-QSAR study performed on a series of nematicidal imidazopyridine analogs—another nitrogen-containing heterocycle—identified several key features that contributed to their activity. The resulting model highlighted the importance of hydrogen bond acceptors, hydrogen bond donors, positively charged centers, aromatic carbons, and specific steric and hydrophobic parameters for biological activity. pharmacophorejournal.com The statistical validation of such models (e.g., using correlation coefficients like r²) ensures their predictive power. pharmacophorejournal.com

For this compound derivatives, a QSAR model would likely demonstrate that modifying the pyridazine ring with specific substituents could modulate these physicochemical properties to optimize the biological response. For example, adding a small, electron-withdrawing group might enhance binding affinity by forming an additional hydrogen bond, while adding a bulky, hydrophobic group might be detrimental if the binding pocket is sterically constrained.

Table 2: Physicochemical Parameters and Their Influence on Biological Activity

| Parameter | Description | Predicted Impact on Activity |

| pKa | Acid dissociation constant of the carboxylic acid and protonation state of the amino group and ring nitrogens. | Governs the ionization state at physiological pH, affecting solubility and the potential for ionic interactions. |

| logP | Octanol-water partition coefficient, a measure of lipophilicity. | Influences membrane permeability and hydrophobic interactions. An optimal range is often required for good bioavailability. |

| Molecular Weight | The mass of the molecule. | Affects diffusion and can influence whether a compound adheres to drug-likeness guidelines (e.g., Lipinski's Rule of Five). |

| Hydrogen Bond Donors/Acceptors | The number of N-H, O-H bonds (donors) and N, O atoms (acceptors). | Crucial for specific, directional interactions with a biological target, determining binding affinity and specificity. |

By systematically modifying the structure of this compound and evaluating the resulting changes in these parameters and biological activity, researchers can build a predictive QSAR model to guide the synthesis of more effective compounds.

Medicinal Chemistry Applications and Drug Discovery Potential of 4 Aminopyridazine 3 Carboxylic Acid

Role of 4-Aminopyridazine-3-carboxylic Acid in Lead Compound Identification

This compound serves as a crucial scaffold in the identification of lead compounds, which are early-stage drug candidates that show promising activity against a specific biological target. The inherent biological activities of the pyridazine (B1198779) core, combined with the reactive handles of the amino and carboxylic acid groups, allow for the creation of extensive compound libraries for high-throughput screening.

The pyridazine structure itself is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. nih.gov This characteristic makes derivatives of this compound valuable for screening against various diseases. For instance, the aminopyridine substructure is a key component in some kinase inhibitors, a class of drugs often used in cancer therapy. acs.org

The process of lead identification often involves computational methods, such as virtual screening, where large databases of chemical structures are computationally evaluated for their potential to bind to a specific protein target. The structural features of this compound make it an attractive candidate for such in silico studies, helping to prioritize compounds for synthesis and biological testing.

Strategies for Optimization of Aminopyridazine Lead Compounds

Once a lead compound containing the this compound scaffold is identified, medicinal chemists employ various strategies to optimize its properties, aiming to enhance its potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: A primary strategy is the systematic modification of the lead compound's structure to understand how different chemical groups influence its biological activity. For the this compound scaffold, modifications can be readily made at:

The Carboxylic Acid Group: This group can be converted into esters, amides, or other functional groups to alter the compound's polarity, solubility, and ability to interact with the target protein.

The Amino Group: The amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore new binding interactions.

The Pyridazine Ring: Substituents can be introduced onto the pyridazine ring itself to fine-tune the electronic properties and steric bulk of the molecule.

For example, in the development of TYK2 inhibitors, a 4-aminopyridine (B3432731) benzamide (B126) scaffold was optimized through structure-based design, leading to compounds with improved potency and selectivity. nih.gov

Improving ADME Properties: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Optimization strategies for aminopyridazine-based compounds often focus on improving aqueous solubility and metabolic stability. acs.org Techniques such as introducing polar functional groups or modifying metabolically labile sites are commonly employed.

Scaffold Hopping and Hybridization: In some cases, the this compound core may be replaced by or combined with other heterocyclic systems in a strategy known as scaffold hopping or molecular hybridization. This approach aims to discover novel chemical series with improved drug-like properties while retaining the key binding interactions of the original lead compound. acs.org

Therapeutic Applications and Disease Areas for Aminopyridazine Scaffolds

The versatility of the aminopyridazine scaffold has led to its investigation in a wide array of therapeutic areas. The pyridazine nucleus and its derivatives have demonstrated a broad spectrum of biological activities. researchgate.net

Table 1: Therapeutic Areas and Biological Activities of Aminopyridazine Derivatives

| Therapeutic Area | Biological Activity |

| Oncology | Kinase Inhibition, Anticancer nih.govacs.org |

| Infectious Diseases | Antibacterial, Antifungal researchgate.net |

| Inflammatory Diseases | Anti-inflammatory researchgate.net |

| Neurological Disorders | Management of Multiple Sclerosis Symptoms wikipedia.org |

| Cardiovascular Diseases | Antihypertensive researchgate.net |

Oncology: Pyridazine-containing compounds have shown significant potential as anticancer agents, particularly as inhibitors of protein kinases, which play a crucial role in tumor development. nih.govacs.org

Infectious Diseases: The pyridazine scaffold is a component of compounds with demonstrated antibacterial and antifungal properties. researchgate.net

Inflammatory and Autoimmune Diseases: The aminopyridine drug, 4-aminopyridine (fampridine), is approved for managing symptoms of multiple sclerosis. wikipedia.org This highlights the potential of the aminopyridine scaffold in treating neurological and inflammatory conditions. Recent research has also explored the topical application of 4-aminopyridine for enhanced skin regeneration in burn wounds. biorxiv.org

Cardiovascular Diseases: Certain pyridazine derivatives have been investigated for their antihypertensive effects. researchgate.net

Patent Landscape and Emerging Trends in Aminopyridazine-Based Drug Development

The patent landscape for aminopyridazine-based compounds is active, reflecting the ongoing interest in this scaffold for drug discovery. A significant number of patents describe the synthesis and application of novel aminopyridine and pyridazine derivatives for various therapeutic indications, particularly in oncology. google.com

Emerging trends in this area include:

Targeted Therapies: There is a growing focus on designing aminopyridazine derivatives that selectively target specific proteins or pathways involved in disease, such as particular kinases in cancer. acs.org

Prodrug Strategies: To improve the delivery and bioavailability of aminopyridazine-based drugs, researchers are exploring prodrug approaches, where the active compound is chemically modified to be inactive until it is metabolized in the body. google.com

Combination Therapies: The potential of using aminopyridazine-based compounds in combination with other therapeutic agents is an area of active investigation, particularly in cancer treatment.

Development as Chemical Probes for Biochemical Assays

Beyond their direct therapeutic potential, derivatives of this compound can be developed into chemical probes. These are specialized molecules used to study biological processes and validate drug targets in biochemical assays.

The reactive functional groups of this compound allow for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly altering the core structure's binding properties. These tagged molecules can then be used in a variety of experimental techniques, including:

Fluorescence Polarization Assays: To study the binding of the compound to its target protein.

Pull-down Assays: To identify the protein targets of a bioactive compound from a complex biological sample.

Cellular Imaging: To visualize the subcellular localization of the compound and its target.

The development of such chemical probes is essential for understanding the mechanism of action of aminopyridazine-based drug candidates and for identifying new therapeutic opportunities.

Coordination Chemistry and Metal Complexation of Pyridazine Carboxylic Acids

Ligand Characteristics of 4-Aminopyridazine-3-carboxylic Acid in Metal Chelation

This compound is a multifunctional ligand possessing several potential coordination sites. The pyridazine (B1198779) ring itself contains two adjacent nitrogen atoms, both of which are potential donor sites. The carboxylate group offers another coordination point through its oxygen atoms, and the amino group provides an additional nitrogen donor. This multiplicity of donor sites allows for a variety of coordination modes, including monodentate, bidentate, and bridging fashions, leading to the formation of mononuclear or polynuclear complex structures.

The chelation behavior of this compound is significantly influenced by the presence of the amino and carboxylic acid functional groups on the pyridazine ring. The amino group, being an electron-donating group, can enhance the electron density on the pyridazine ring, thereby influencing the basicity of the ring nitrogens and their affinity for metal ions. The positioning of the amino and carboxylate groups at the 3 and 4 positions of the pyridazine ring allows for the potential formation of stable five- or six-membered chelate rings with a metal ion, typically involving one of the ring nitrogens and the carboxylate oxygen.

Studies on analogous compounds, such as pyridazine-3-carboxylic acid, have shown that the ligand typically coordinates to metal ions in a bidentate fashion through a ring nitrogen and a carboxylate oxygen atom. mdpi.comnih.gov This N,O-chelation is a common feature for this class of ligands. The specific coordination mode adopted will ultimately depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.

Synthesis and Characterization of Metal Complexes with Pyridazine Carboxylic Acids

The synthesis of metal complexes with pyridazine carboxylic acids is generally achieved by reacting a salt of the desired metal with the ligand in a suitable solvent, often under reflux conditions. mdpi.com The choice of solvent and the metal-to-ligand molar ratio can influence the stoichiometry and structure of the resulting complex.

Spectroscopic Analysis of Metal-Ligand Interactions

Infrared (IR) and UV-Visible spectroscopy are powerful tools for elucidating the nature of the metal-ligand bonding in these complexes.

Infrared Spectroscopy: The IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to its functional groups. Upon complexation, shifts in these bands provide evidence of coordination. For instance, the ν(C=O) stretching vibration of the carboxylic acid group is expected to shift to a lower frequency upon coordination to a metal ion. Similarly, changes in the vibrational frequencies of the pyridazine ring can indicate the involvement of the ring nitrogens in bonding. In studies of metal complexes with the related N-(pyridin-2-yl)pyrazine-2-carboxamide, the appearance of new bands at lower frequencies has been attributed to the formation of M-O and M-N bonds. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the metal center. The d-d transitions of the metal ions and any charge transfer bands between the metal and the ligand can be observed. The positions and intensities of these bands are indicative of the coordination environment.

Structural Characterization of Metal Complexes

For example, the crystal structures of ruthenium complexes with pyridazine-3-carboxylic acid have been determined, confirming the bidentate N,O-coordination of the ligand. mdpi.comnih.gov In these structures, the ruthenium center is typically found in an octahedral or pseudo-octahedral environment. The ability of the carboxylate group to bridge between metal centers can also lead to the formation of polymeric structures.

| Compound Name | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

| [(η⁶-p-cym)Ru(II)Cl(pdz-3-COO)] | Ru(II) | Pseudo-octahedral | Mononuclear complex | mdpi.comnih.gov |

| [Ru(III)Cl₂(pdz-3-COO)₂(Na)(H₂O)]n | Ru(III) | Octahedral | Polymeric chain | mdpi.comnih.gov |

This table presents data for the closely related pyridazine-3-carboxylic acid (pdz-3-COO) as a proxy for the target compound.

Biological Activities of Metal-Aminopyridazine Complexes

The coordination of metal ions to biologically active organic ligands can lead to a significant enhancement of their therapeutic properties. This is often attributed to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the interaction of the complex with biological macromolecules.

Enhanced Antimicrobial or Antitumor Properties of Complexes

Pyridazine derivatives and their metal complexes have been investigated for a range of pharmacological activities, including antimicrobial and antitumor effects. researchgate.net The complexation of metal ions can enhance the biological activity of the free pyridazine ligand. researchgate.net

Studies on ruthenium complexes of pyridazine-3-carboxylic acid have demonstrated their potential as anti-biofilm agents against Pseudomonas aeruginosa. mdpi.comnih.gov These complexes were found to be more effective than the free ligand in inhibiting biofilm formation and also showed high suppressive activity in the production of pyoverdine, a key virulence factor. mdpi.comnih.gov Importantly, these ruthenium complexes exhibited no cytotoxic effects on normal cells, highlighting their potential as selective antimicrobial agents. mdpi.comnih.gov

Furthermore, research on metal complexes of other heterocyclic carboxylic acids, such as 3-aminopyrazine-2-carboxylic acid, has shown significant anticancer activity against various tumor cell lines. researchgate.net This suggests that metal complexes of this compound could also possess promising antitumor properties. The proposed mechanism often involves the interaction of the metal complex with DNA or the inhibition of key enzymes involved in cell proliferation.

| Complex Type | Biological Activity | Key Finding | Reference |

| Ruthenium(II/III) with pyridazine-3-carboxylic acid | Anti-biofilm | Outperformed the free ligand against P. aeruginosa | mdpi.comnih.gov |

| Various transition metals with 3-aminopyrazine-2-carboxylic acid | Anticancer | Significant activity against Ehrlich ascites tumor cells | researchgate.net |

| Cadmium(II) and Nickel(II) with a pyridazinone derivative | Antimicrobial | Selective and effective against S. aureus and P. putida | nih.gov |

This table includes data from related pyridazine and pyrazine (B50134) carboxylic acid complexes to illustrate the potential biological activities.

Electrochemical Behavior of this compound and its Metal Complexes

The electrochemical properties of pyridazine derivatives and their metal complexes are of interest for understanding their redox behavior and for potential applications in catalysis and sensor technology. The reduction and oxidation potentials of these compounds can be determined using techniques such as cyclic voltammetry.

The electrochemical reduction of substituted pyridazines can lead to the formation of various products, including dihydro-derivatives and, in some cases, ring-contracted pyrroles. researchgate.net The presence of electron-withdrawing or electron-donating substituents on the pyridazine ring will significantly influence the reduction potentials. The amino group in this compound is expected to make the pyridazine ring more electron-rich and thus more difficult to reduce compared to the unsubstituted parent compound.

Upon complexation with a metal ion, the redox behavior of both the ligand and the metal can be altered. The electrochemical properties of ruthenium complexes with substituted pyridazines have been studied, revealing that the optical and electrochemical properties reflect the electron-accepting character of the pyridazine ligands. nih.gov The metal-centered redox processes can also be observed, and their potentials will be dependent on the coordination environment. The study of the electrochemical behavior of this compound and its metal complexes can provide valuable insights into their electronic structure and potential for redox-based applications.

Future Research Directions and Translational Perspectives for 4 Aminopyridazine 3 Carboxylic Acid

Innovations in Green Synthetic Chemistry for Aminopyridazine Production

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For the production of 4-Aminopyridazine-3-carboxylic acid and its derivatives, future research is poised to move beyond traditional synthetic routes, which often involve harsh conditions and hazardous reagents.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times, from hours to mere minutes, and improve yields in the synthesis of various aminopyridine and aminopyrimidine derivatives. mdpi.comnanobioletters.comnih.govmdpi.com The application of microwave irradiation to the synthesis of this compound could lead to more energy-efficient and rapid production processes. youtube.com

Another key area of innovation lies in the use of green catalysts and solvents . Research into the synthesis of related heterocyclic carboxylic acids has demonstrated the efficacy of using bioproducts like pyridine-2-carboxylic acid as recyclable catalysts, which can function effectively under milder, conventional conditions. rsc.orgrsc.orgnih.gov Furthermore, the development of metal-complex-catalyst-free approaches, as has been achieved for key intermediates in the manufacturing of drugs like risdiplam, presents a significant step forward in reducing heavy metal contamination and simplifying purification processes. mdpi.com The exploration of solvent-free reactions or the use of aqueous media, as demonstrated in the synthesis of other pyridazine (B1198779) derivatives, will be crucial in minimizing the environmental footprint of aminopyridazine production. mdpi.comorganic-chemistry.org

Biocatalysis represents a frontier in green synthesis, offering high selectivity and mild reaction conditions. nih.gov The use of enzymes, such as transaminases, for the amination of precursor molecules could provide a highly efficient and stereoselective route to aminopyridazine derivatives. researchgate.net Future research will likely focus on identifying or engineering enzymes capable of acting on pyridazine-based substrates to produce this compound.

| Green Synthesis Technique | Potential Advantages for this compound Production |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. mdpi.comnanobioletters.comnih.govmdpi.comyoutube.com |

| Green Catalysts | Use of recyclable, biodegradable catalysts, avoiding toxic metals. rsc.orgrsc.orgnih.gov |

| Metal-Complex-Catalyst-Free Synthesis | Reduced heavy metal contamination, simplified purification. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net |

Advanced Computational Approaches for Rational Design of Novel Analogs

The rational design of novel analogs of this compound with enhanced biological activity and specificity is a key area for future research, with advanced computational methods playing a pivotal role.

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful tools for understanding the relationship between the chemical structure of a molecule and its biological activity. A study on aminopyridazine derivatives as GABA-A receptor antagonists successfully used these methods to identify key structural features for receptor binding, such as the importance of hydrophobicity and aromaticity at specific positions on the pyridazine ring. dovepress.com Similar QSAR and pharmacophore models can be developed for this compound to guide the design of new analogs with improved therapeutic properties. nih.govresearchgate.netcrpsonline.comresearchgate.net

Molecular docking simulations are essential for predicting the binding modes of ligands within the active sites of target proteins. Such studies have been successfully applied to various pyridazine derivatives to elucidate their interactions with targets like glutamate (B1630785) receptors and protein kinases. dovepress.comrrpharmacology.ru For this compound, molecular docking can be employed to screen virtual libraries of its analogs against a range of biological targets, prioritizing the synthesis of compounds with the highest predicted binding affinities.

The integration of these computational approaches will enable a more targeted and efficient discovery process for novel analogs of this compound, reducing the reliance on traditional high-throughput screening and accelerating the identification of promising drug candidates.

| Computational Approach | Application in Designing this compound Analogs |

| QSAR Modeling | To identify the key structural features that influence biological activity. dovepress.comnih.govresearchgate.netcrpsonline.comresearchgate.net |

| Pharmacophore Modeling | To define the essential 3D arrangement of functional groups required for binding to a specific target. dovepress.com |

| Molecular Docking | To predict the binding orientation and affinity of analogs within the active site of a biological target. dovepress.comrrpharmacology.ru |

In-depth Mechanistic Studies of Biological Activities

While the pyridazine scaffold is known to be a component of various biologically active compounds, in-depth mechanistic studies specifically on this compound are a critical area for future investigation. The unique arrangement of its functional groups suggests a potential for diverse biological interactions.

Future research should focus on elucidating the precise molecular mechanisms through which this compound and its derivatives exert their effects. For instance, studies on other pyridazine derivatives have revealed their potential as enzyme inhibitors , particularly in the context of cancer therapy. nih.govnih.gov Investigating the inhibitory activity of this compound against a panel of kinases, such as c-Met and EGFR, could uncover novel anticancer properties. nih.govnih.gov

Furthermore, the structural similarities to compounds with known anti-inflammatory activity suggest that this compound could act on pathways involved in inflammation. nih.govnih.govmedchemexpress.comrjpbr.com Mechanistic studies could explore its potential to inhibit cyclooxygenase (COX) enzymes or modulate the production of inflammatory cytokines.

The exploration of its activity as a potential antimicrobial agent is also warranted. Given that some aminopyridine derivatives have shown antibacterial and antifungal properties, it would be valuable to screen this compound and its analogs against a range of pathogenic microorganisms and to investigate their mechanisms of action. nih.gov

Development of Aminopyridazine-Based Therapeutics

The pyridazine heterocycle is a key structural feature in several approved drugs, highlighting the therapeutic potential of this class of compounds. nih.gov The development of therapeutics based on the this compound scaffold is a promising long-term goal.

The journey from a lead compound to a therapeutic agent involves extensive preclinical and clinical development. For this compound, this would begin with the synthesis and screening of a library of derivatives to identify compounds with potent and selective biological activity. The use of amino acids as promoieties could be explored to improve the bioavailability and targeted delivery of these derivatives. mdpi.com

Given the demonstrated activity of other pyridazine derivatives as kinase inhibitors , a significant focus of therapeutic development could be in the area of oncology. nih.govnih.govacs.orggoogle.com The development of selective inhibitors of kinases that are implicated in cancer cell proliferation and survival is a major area of cancer research.

The potential anti-inflammatory properties of this compound derivatives also open up possibilities for the treatment of a range of inflammatory conditions. Further research could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles. nih.govnih.govmedchemexpress.comrjpbr.com

Exploration of New Applications Beyond Traditional Medicinal Chemistry

The utility of this compound is not necessarily confined to medicinal chemistry. Its unique chemical structure makes it a valuable building block for the synthesis of a variety of functional materials.

One area of exploration is in agrochemicals . Research into 6-(benzyloxy)pyridazin-3-amine (B13967861) derivatives has indicated their potential as herbicides. nih.gov This suggests that the this compound scaffold could be a starting point for the development of new classes of pesticides or plant growth regulators.

Another potential application is in the field of materials science , particularly in the synthesis of functional dyes . Pyridazine derivatives have been utilized in the creation of disperse dyes for polyester (B1180765) fabrics. eurjchem.comresearchgate.net The amino and carboxylic acid groups on the this compound ring provide reactive handles for the incorporation of this chromophoric system into larger polymeric structures or for modification to tune its color and other photophysical properties. The benzo[c]cinnoline (B3424390) structure, which is a fused pyridazine system, has also been investigated for its use in dyestuffs and fluorescent dyes. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Aminopyridazine-3-carboxylic acid, and how can purity be optimized?

- Methodology : Synthesis often involves ring-opening reactions of pyridazine derivatives or enzymatic resolution of racemic mixtures. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-based complexes) can yield enantiomerically pure forms. Purification steps include recrystallization in ethanol/water mixtures and HPLC with C18 columns to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1) and confirm structure via -NMR (DO, δ 7.8–8.2 ppm for aromatic protons) .

Q. How is this compound characterized in terms of structural and physicochemical properties?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- NMR : - and -NMR in DO or DMSO-d to confirm amine and carboxylic acid groups.

- X-ray crystallography : For solid-state structure determination (e.g., monoclinic P2 space group, hydrogen-bonded networks).

- HPLC-MS : To assess purity and molecular weight (theoretical [M+H]: 140.12 g/mol).

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C under nitrogen) .

Q. What are the stability and storage requirements for this compound?

- Methodology : Store at 2–8°C in a desiccated environment to prevent hydrolysis of the carboxylic acid group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation. Avoid exposure to light (UV-Vis monitoring at 254 nm confirms photostability) .

Advanced Research Questions

Q. How can researchers investigate the pharmacological potential of this compound?

- Methodology : Screen for bioactivity using:

- In vitro assays : Immunomodulatory activity via IL-6/IL-10 cytokine profiling in macrophage cultures (LPS-stimulated RAW 264.7 cells).

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.

- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Reference structurally similar compounds with known immunotropic activity for comparison .

Q. What computational approaches are recommended to study the reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to:

- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.

- Simulate reaction pathways for amide bond formation (e.g., activation energies for coupling with ethyl chloroformate).

- Compare results with experimental IR spectra (e.g., carbonyl stretch at 1680–1700 cm) .

Q. How can contradictory data on the compound’s solubility and reactivity be resolved?

- Methodology :

- Reproducibility checks : Repeat solubility tests (e.g., in PBS pH 7.4 vs. DMSO) with standardized protocols.

- Cross-validation : Use multiple techniques (e.g., NMR for protonation state, potentiometric titration for pKa determination).

- Parameter variation : Assess the impact of temperature (25°C vs. 37°C) and ionic strength on solubility .

Q. What strategies are effective for synthesizing derivatives of this compound?

- Methodology :

- Heterocyclic derivatives : React with isocyanates to form urea-linked pyridazinyl compounds (monitor via -NMR for carbamate formation).

- Peptide conjugates : Use EDC/HOBt coupling to attach to N-terminal residues (e.g., glycine), followed by purification via ion-exchange chromatography .

Q. How can enantiomeric resolution of this compound be achieved?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.